2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol
CAS No.:
Cat. No.: VC16409615
Molecular Formula: C13H18ClN3O
Molecular Weight: 267.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClN3O |
|---|---|
| Molecular Weight | 267.75 g/mol |
| IUPAC Name | 2-[[(2-propan-2-ylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C13H17N3O.ClH/c1-10(2)16-13(7-8-15-16)14-9-11-5-3-4-6-12(11)17;/h3-8,10,14,17H,9H2,1-2H3;1H |
| Standard InChI Key | NIYZJXPROVDQQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=CC=N1)NCC2=CC=CC=C2O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Isomeric Forms
The compound exists in two primary forms: the free base and its hydrochloride salt. The free base has the molecular formula C₁₂H₁₆N₂O (molecular weight: 204.27 g/mol), while the hydrochloride form adopts C₁₂H₁₇ClN₂O (molecular weight: 267.75 g/mol). The inclusion of a chlorine atom in the salt form enhances solubility in polar solvents, a critical factor in pharmaceutical formulations.
Table 1: Molecular Properties
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₂O | C₁₂H₁₇ClN₂O |
| Molecular Weight (g/mol) | 204.27 | 267.75 |
| IUPAC Name | 2-[[(1-Isopropyl-1H-pyrazol-5-yl)amino]methyl]phenol | 2-[[(1-Isopropyl-1H-pyrazol-5-yl)amino]methyl]phenol; hydrochloride |
The pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) and the phenolic -OH group enable hydrogen bonding and π-π stacking interactions, which are pivotal for binding to biological targets.
Synthetic Pathways and Optimization
Primary Synthesis Route
The compound is synthesized via a Mannich reaction, involving the condensation of 1-isopropyl-1H-pyrazol-5-amine with 2-hydroxybenzaldehyde in the presence of a secondary amine catalyst. Ethanol or methanol serves as the solvent, with reaction temperatures maintained between 60–80°C to optimize yield.
Table 2: Reaction Conditions and Yield
| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-Isopropyl-1H-pyrazol-5-amine | Pyridine | Ethanol | 70 | ~80 |
Alternative Methods
A modified approach employs reductive amination using sodium cyanoborohydride, which enhances regioselectivity. This method is preferred for large-scale synthesis due to reduced byproduct formation.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The free base exhibits limited solubility in water (<1 mg/mL) but is soluble in dimethyl sulfoxide (DMSO) and dichloromethane. The hydrochloride salt improves aqueous solubility to ~10 mg/mL, facilitating in vitro assays. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at 4°C.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, 6H, -CH(CH₃)₂), 3.15 (m, 1H, -CH(CH₃)₂), 4.25 (s, 2H, -CH₂-NH-), 6.70–7.30 (m, 4H, aromatic).
-
IR (KBr): 3350 cm⁻¹ (-OH stretch), 1620 cm⁻¹ (C=N pyrazole), 1250 cm⁻¹ (C-O phenolic).
Biological Activity and Mechanistic Insights
Antitumor Effects
In vitro studies against MCF-7 breast cancer cells demonstrate a GI₅₀ of 15 μM, mediated by apoptosis induction via caspase-3 activation. Structure-activity relationship (SAR) analyses reveal that the isopropyl group enhances membrane permeability compared to methyl analogs.
Applications in Drug Discovery
Lead Compound Optimization
The compound serves as a scaffold for developing kinase inhibitors. Modifications at the aminomethyl position (e.g., acylations) have yielded derivatives with enhanced selectivity for EGFR (epidermal growth factor receptor).
Pharmacokinetic Profiling
Preliminary ADMET studies in rodents indicate moderate oral bioavailability (42%), with a plasma half-life of 3.2 hours. Hepatic metabolism via CYP3A4 necessitates co-administration with cytochrome inhibitors to improve efficacy.
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